molecular formula C9H9ClF3N B2425338 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine CAS No. 1270349-21-7

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B2425338
CAS No.: 1270349-21-7
M. Wt: 223.62
InChI Key: FRTKYTPNAHAITD-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the intermediate imine to the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-[3-Chloro-4-fluorophenyl]ethanamine
  • 1-[3-Chloro-4-methylphenyl]ethanamine
  • 1-[3-Chloro-4-(trifluoromethyl)phenyl]propanamine

Uniqueness: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile compared to similar compounds.

Properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKYTPNAHAITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270349-21-7
Record name 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
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